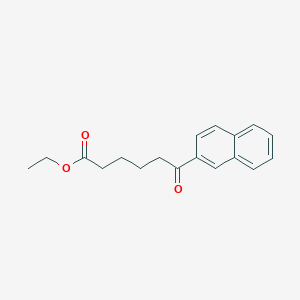

Ethyl 6-(2-naphthyl)-6-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-naphthalen-2-yl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-2-21-18(20)10-6-5-9-17(19)16-12-11-14-7-3-4-8-15(14)13-16/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCFXYKFWZSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597056 | |

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183966-16-7 | |

| Record name | Ethyl 6-(naphthalen-2-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for Ethyl 6 2 Naphthyl 6 Oxohexanoate

Classical Esterification Approaches to 6-(2-Naphthyl)-6-Oxohexanoate Derivatives

The final step in many synthetic sequences toward Ethyl 6-(2-naphthyl)-6-oxohexanoate, or a key transformation of its corresponding carboxylic acid precursor, is esterification. This process converts the carboxylic acid group into an ethyl ester.

Acid-Catalyzed Esterification of 6-(2-Naphthyl)-6-Oxohexanoic Acid

The most direct and classical method for this conversion is the Fischer esterification of 6-(2-naphthyl)-6-oxohexanoic acid. This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of ethanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound, and regenerates the acid catalyst. To drive the equilibrium towards the product side, water is typically removed as it is formed, often by azeotropic distillation.

Alternative Esterification Techniques

While Fischer esterification is straightforward, its equilibrium nature and the use of strong acids can be incompatible with sensitive substrates. Alternative methods offer milder conditions and are often irreversible, leading to higher yields.

One common strategy involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. Reacting 6-(2-naphthyl)-6-oxohexanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 6-(2-naphthyl)-6-oxohexanoyl chloride. This highly reactive intermediate readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the desired ethyl ester. A related precursor, ethyl 6-chloro-6-oxohexanoate, highlights the utility of acyl chlorides in such syntheses. google.com

The table below summarizes these common esterification approaches.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Heat, excess ethanol, water removal | Economical, uses simple reagents | Equilibrium reaction, harsh conditions |

| Acyl Chloride Route | Carboxylic Acid, SOCl₂ or (COCl)₂, Ethanol, Base (e.g., Pyridine) | Often at room temperature | High yield, irreversible, mild conditions | Requires an extra step to form the acyl chloride |

Carbon-Carbon Bond Forming Reactions for the Hexanoate (B1226103) Backbone

The construction of the six-carbon chain containing a ketone is a critical phase of the synthesis. Strategies often involve the use of enolates as key nucleophiles in carbon-carbon bond-forming reactions.

Acetoacetic Ester Synthesis and Alkylation Strategies

The acetoacetic ester synthesis is a versatile method for preparing ketones. chemicalnote.com It utilizes the enhanced acidity of the α-hydrogens of ethyl acetoacetate (B1235776) (pKa ≈ 11), which are situated between two carbonyl groups. ucalgary.calibretexts.org These protons can be readily removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. ucalgary.cachemistrysteps.com

This enolate is a potent nucleophile that can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. chemicalnote.com To construct a molecule like this compound, a retrosynthetic analysis suggests that the hexanoate backbone could be assembled by alkylating the ethyl acetoacetate enolate. For instance, alkylation with an appropriate four-carbon electrophile containing a protected carboxyl group, followed by further modification, could build the required chain.

The general sequence of the acetoacetic ester synthesis involves:

Enolate Formation: Deprotonation of ethyl acetoacetate with a suitable base. chemicalnote.com To avoid transesterification, the alkoxide base should match the alcohol portion of the ester. chemistrysteps.com

Alkylation: The enolate attacks an alkyl halide, forming a new carbon-carbon bond. chemicalnote.comlibretexts.org This step can be repeated to create a dialkylated product. uomustansiriyah.edu.iq

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid under acidic or basic conditions, which then readily decarboxylates upon heating to yield a ketone. ucalgary.calibretexts.orgchemistrysteps.com

While the full sequence yields a ketone via decarboxylation, the intermediate alkylated β-keto ester is a valuable synthetic intermediate in its own right.

| Reagent | IUPAC Name | Role in Synthesis |

| Ethyl acetoacetate | Ethyl 3-oxobutanoate | Active methylene (B1212753) compound, enolate precursor ucalgary.ca |

| Sodium ethoxide | Sodium ethanolate | Base for deprotonation chemistrysteps.com |

| Alkyl Halide (R-X) | Haloalkane | Electrophile for C-C bond formation chemicalnote.com |

Advanced Condensation Reactions for β-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters from two ester molecules. libretexts.orglibretexts.org The reaction mechanism involves nucleophilic acyl substitution, where an ester enolate attacks the carbonyl group of a second ester molecule. vanderbilt.edu It requires a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the reaction to completion. youtube.com

Crossed Claisen condensations , between two different esters, are most effective when one ester has no α-hydrogens (e.g., ethyl formate, diethyl carbonate, or ethyl benzoate) and thus can only act as the electrophile. libretexts.orglibretexts.org This prevents the formation of a complex mixture of products. More advanced protocols, such as those using pre-formed magnesium enolates or titanium-mediated crossed Claisen condensations, allow for the synthesis of functionalized β-keto esters with high selectivity. organic-chemistry.org

Intramolecular Claisen condensations, known as the Dieckmann condensation , are used to form cyclic β-keto esters from dicarboxylic acid esters. This reaction is most efficient for forming five- and six-membered rings. vanderbilt.edu These condensation reactions provide access to a wide array of β-keto esters, which are versatile precursors for more complex molecules. organic-chemistry.org

Introduction of the Naphthyl Moiety

A highly effective and direct method for attaching the acyl-hexanoate chain to the naphthalene (B1677914) ring is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves treating naphthalene with an acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of this compound, a suitable acylating agent would be ethyl 6-chloro-6-oxohexanoate , also known as adipic acid monoethyl ester chloride. google.com This reagent can be prepared from adipic acid monoethyl ester. bldpharm.commatrix-fine-chemicals.com The reaction with naphthalene would be catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on reaction conditions. psu.edu

Kinetic Control: At lower temperatures, acylation preferentially occurs at the more reactive C1 (α) position. researchgate.net

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, and the more sterically stable C2 (β) acylnaphthalene becomes the major product. researchgate.net

Since the target compound is a 2-substituted naphthalene derivative, the reaction conditions would need to be optimized to favor thermodynamic control. The choice of solvent can also influence the outcome; traditional solvents include carbon disulfide, nitrobenzene, or chlorinated hydrocarbons like 1,2-dichloroethane. psu.edugoogle.com

| Parameter | Effect on Friedel-Crafts Acylation of Naphthalene | Typical Conditions for β-Acylation |

| Catalyst | Lewis Acid (e.g., AlCl₃, BF₃) activates the acylating agent. google.com | AlCl₃ |

| Acylating Agent | e.g., Ethyl 6-chloro-6-oxohexanoate google.com | Adipic acid monoethyl ester chloride |

| Temperature | Controls kinetic vs. thermodynamic product distribution. researchgate.net | Higher temperatures |

| Solvent | Can affect catalyst activity and product ratio. psu.edugoogle.com | Nitrobenzene, 1,2-dichloroethane |

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation of naphthalene represents a direct and classical approach for the synthesis of precursors to this compound. This electrophilic aromatic substitution reaction typically involves the reaction of naphthalene with an acylating agent, such as ethyl 6-chloro-6-oxohexanoate (the acyl chloride derived from monoethyl adipate), in the presence of a Lewis acid catalyst. chemistryviews.orggoogle.com

The choice of solvent and catalyst is crucial in directing the acylation to the desired 2-position of the naphthalene ring. While aluminum chloride is a common catalyst, its use can lead to a mixture of isomers. myttex.netgoogle.com The solvent can significantly influence the regioselectivity of the reaction. For instance, in solvents like nitrobenzene, acylation of 2-substituted naphthalenes tends to favor the 6-position (equivalent to the 2-position of the naphthalene ring itself), whereas solvents like carbon disulfide or benzene (B151609) can promote substitution at the 1-position. myttex.netgoogle.com Kinetic studies on the Friedel-Crafts acetylation of naphthalene have revealed that the α/β isomer ratio is dependent on reactant concentrations and reaction time, suggesting different reaction order dependencies for the two positions. psu.edustackexchange.com

To achieve high regioselectivity for the 2-acylnaphthalene, alternative catalytic systems and reaction conditions have been explored. The use of hydrogen fluoride (B91410) as both a catalyst and a solvent, sometimes in the presence of boron trifluoride, has been shown to favor the formation of the 6-acyl derivative of 2-substituted naphthalenes. google.com

Table 1: Key Factors in Friedel-Crafts Acylation of Naphthalene

| Factor | Influence on the Reaction | Key Considerations |

| Catalyst | Activates the acylating agent and influences regioselectivity. | Common catalysts include AlCl₃, ZnCl₂, and HF/BF₃. The choice can affect isomer distribution. myttex.netgoogle.comgoogle.com |

| Solvent | Affects catalyst solubility and regioselectivity. | Nitrobenzene often favors 2-substitution, while other solvents may lead to mixtures. myttex.netgoogle.com |

| Acylating Agent | Provides the acyl group for substitution onto the naphthalene ring. | Ethyl 6-chloro-6-oxohexanoate is a suitable acylating agent. google.com |

| Temperature | Influences reaction rate and can affect isomer distribution. | Higher temperatures can sometimes lead to increased β-substitution. myttex.net |

Coupling Reactions for Aryl-Alkyl Ketone Formation

Modern cross-coupling methodologies offer alternative and often more selective routes to aryl-alkyl ketones like this compound. These methods avoid the sometimes harsh conditions and regioselectivity issues of classical Friedel-Crafts reactions.

Palladium-catalyzed carbonylative cross-coupling reactions have emerged as a powerful tool. One such approach involves the coupling of an aryl iodide (like 2-iodonaphthalene) with an unactivated alkyl bromide in the presence of carbon monoxide. chemistryviews.org This reaction proceeds through the oxidative addition of the aryl iodide to the palladium catalyst, followed by CO insertion and subsequent reaction with an organozinc species generated in situ from the alkyl bromide. chemistryviews.org

Nickel-catalyzed reductive coupling presents another viable strategy. This method can directly couple unactivated alkyl bromides with aryl acids or anhydrides, providing a direct route to alkyl-aryl ketones. rsc.org These reactions offer the advantage of using readily available starting materials.

Table 2: Comparison of Coupling Reactions for Aryl-Alkyl Ketone Synthesis

| Coupling Reaction | Key Features | Advantages |

| Palladium-Catalyzed Carbonylative Coupling | Couples aryl iodides and alkyl bromides with CO. chemistryviews.org | Good for functional group tolerance and can be used for complex molecules. chemistryviews.org |

| Nickel-Catalyzed Reductive Coupling | Couples alkyl halides with aryl acids or anhydrides. rsc.org | Utilizes readily available starting materials. rsc.org |

Stereoselective Synthesis of Enantiopure this compound and Analogues

The synthesis of enantiomerically pure forms of this compound and its analogues is of significant interest, particularly for applications in pharmaceuticals and materials science. This is typically achieved through the stereoselective reduction of the keto group.

Asymmetric Catalysis in Keto Ester Reduction

Asymmetric catalysis provides a highly efficient method for the enantioselective reduction of ketones and keto esters. nih.gov Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are widely used. wikipedia.orgnih.gov These catalysts facilitate transfer hydrogenation from a hydrogen source like isopropanol (B130326) or formic acid, or direct hydrogenation using H₂ gas. wikipedia.org

For instance, ruthenium catalysts bearing chiral ligands such as BINAP or chiral diamines have demonstrated high enantioselectivity in the reduction of various ketones. nih.gov The choice of ligand and metal is critical in determining the stereochemical outcome of the reduction. Asymmetric binary-acid catalysis, using a combination of a chiral phosphoric acid and a Lewis acid like Sc(OTf)₃, has also been successfully applied to the enantioselective Meerwein-Ponndorf-Verley reduction of α-keto esters. rsc.org

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a chiral ketone into a single enantiomer of the corresponding alcohol with a theoretical yield of 100%. nih.govfrontiersin.org This process combines the kinetic resolution of the ketone with in-situ racemization of the slower-reacting enantiomer.

For keto esters, DKR is often achieved through asymmetric transfer hydrogenation. acs.orgnih.gov Specifically designed ruthenium catalysts have been developed for the DKR of β-aryl α-keto esters, leading to products with high diastereoselectivity and enantioselectivity. acs.orgnih.govorganic-chemistry.org Rhodium catalysts have also been employed for the DKR of β-cyano α-ketoesters via asymmetric transfer hydrogenation. acs.org

Biocatalytic Approaches Utilizing Ketoreductases

Biocatalysis, particularly the use of ketoreductases (KREDs), offers an environmentally friendly and highly selective method for the reduction of ketones. rsc.orgrsc.org These enzymes can catalyze the asymmetric reduction of a wide range of prochiral ketones and keto esters to their corresponding chiral alcohols with excellent enantiomeric excess. nih.gov

Ketoreductases are often used as whole-cell catalysts or as isolated enzymes. nih.govrsc.org The stereochemical outcome of the reduction can often be controlled by selecting a KRED with the desired stereopreference from a library of enzymes. nih.govfrontiersin.org Furthermore, biocatalytic dynamic reductive kinetic resolution (DYRKR) has been successfully applied to the synthesis of chiral α-chloro β-hydroxy esters, demonstrating the power of this approach for creating multiple stereocenters. rsc.org

Table 3: Overview of Stereoselective Reduction Methods

| Method | Catalyst/Enzyme | Key Features |

| Asymmetric Catalysis | Chiral transition metal complexes (Ru, Rh, Ir) wikipedia.orgnih.gov | High efficiency and enantioselectivity. The choice of ligand is crucial. |

| Dynamic Kinetic Resolution | Ru or Rh catalysts organic-chemistry.orgacs.org | Can achieve up to 100% theoretical yield of a single enantiomer from a racemate. |

| Biocatalysis | Ketoreductases (KREDs) nih.govrsc.org | High stereoselectivity, mild reaction conditions, and environmentally friendly. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

For Friedel-Crafts acylation, key parameters to optimize include the molar ratios of the naphthalene substrate, the acylating agent, and the catalyst. google.com Maintaining a constant and optimal molar ratio between these components throughout the reaction can significantly improve the yield of the desired 6-acylnaphthalene. google.com Temperature and reaction time are also crucial; for instance, in hydrogen fluoride, acylation temperatures between 60°C and 80°C for 30 to 90 minutes have been found to be effective. google.com

In coupling reactions, the choice of catalyst, ligand, base, and solvent all play a significant role. For example, in a palladium-catalyzed carbonylative coupling, the combination of a palladium source like Pd₂(dba)₃, a ligand such as PPh₃, and a mixture of Mg/ZnCl₂ was found to be effective. chemistryviews.org

For stereoselective reductions, optimization involves screening different catalysts or enzymes, as well as adjusting the temperature, pH (for biocatalytic reactions), and the nature of the hydrogen donor. In a biocatalytic reduction, the pH can dramatically affect both the conversion and the formation of side products. rsc.org The substrate loading and addition strategy (e.g., fed-batch) are also important factors for achieving high space-time yields in large-scale biocatalytic processes. rsc.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 2 Naphthyl 6 Oxohexanoate

Transformations Involving the Keto Group

The ketone carbonyl group in ethyl 6-(2-naphthyl)-6-oxohexanoate is a primary site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions. The presence of the bulky 2-naphthyl group and the flexible hexanoate (B1226103) chain influences the steric and electronic environment of the carbonyl, thereby affecting its reactivity.

Reduction Reactions to Hydroxyl Derivatives

The reduction of the keto group in this compound to a secondary alcohol, yielding ethyl 6-hydroxy-6-(2-naphthyl)hexanoate, is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride-donating reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. tcichemicals.com A variety of catalysts are effective for the hydrogenation of ketones, with the choice of catalyst and reaction conditions influencing the selectivity and efficiency of the reaction.

| Catalyst System | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, moderate pressure, room or elevated temperature, various solvents (e.g., ethanol (B145695), ethyl acetate) | A common and versatile catalyst for hydrogenation. tcichemicals.com |

| Raney Nickel | H₂ gas, moderate to high pressure, elevated temperature | A highly active catalyst, often used for more resistant substrates. |

| Platinum(IV) oxide (Adam's catalyst) | H₂ gas, low pressure, room temperature, acidic or neutral solvents | An effective catalyst that is often used for the reduction of various functional groups. |

| Ruthenium catalysts (e.g., Ru-BINAP) | H₂ gas, high pressure, specific solvents (e.g., methanol) | Often used for asymmetric hydrogenation to produce chiral alcohols with high enantioselectivity. researchgate.net |

Hydride Reductions: Metal hydrides are a common class of reagents for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is particularly well-suited for the reduction of ketones in the presence of less reactive functional groups like esters. hanyang.ac.krresearchgate.net

A study on the reduction of aromatic and aliphatic keto esters using a sodium borohydride/methanol (B129727) system demonstrated the efficient and chemoselective reduction of the keto group to a hydroxyl group, leaving the ester functionality intact. hanyang.ac.krresearchgate.net This method is advantageous due to its simplicity and the use of relatively benign reagents. researchgate.net

| Reagent System | Solvent | Temperature | Outcome |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | Selective reduction of the ketone to a secondary alcohol. The ester group is generally unreactive under these conditions. researchgate.netacs.orgacs.orgias.ac.in |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., diethyl ether, THF) | 0 °C to room temperature | A powerful reducing agent that would reduce both the ketone and the ester group to the corresponding diol. |

Oxidation Reactions of the Carbonyl Moiety

While the oxidation of ketones is generally less common than their reduction, specific reactions can be employed to transform the carbonyl group of this compound. The Baeyer-Villiger oxidation is a notable example, which involves the conversion of a ketone to an ester. wikipedia.orgorganic-chemistry.org

In this reaction, a peroxyacid is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgyoutube.com

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two groups are the 2-naphthyl group (an aryl group) and the 5-(ethoxycarbonyl)pentyl group (a primary alkyl group).

| Migrating Group | Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl (e.g., 2-naphthyl) | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

Based on this trend, the 2-naphthyl group has a higher migratory aptitude than the primary alkyl chain. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield predominantly the ester where the oxygen atom has been inserted between the carbonyl carbon and the naphthyl ring.

Nucleophilic Addition Reactions

The electrophilic carbon of the keto group in this compound is susceptible to attack by nucleophiles. A classic example is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group. leah4sci.comtcu.edu

Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. pdx.eduquizlet.com The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. The bulky 2-naphthyl group may pose some steric hindrance, potentially influencing the reaction rate. pdx.edu

Illustrative Reaction with a Grignard Reagent:

Step 1: Nucleophilic Addition: The Grignard reagent (e.g., R-MgX) adds to the carbonyl carbon.

Step 2: Acidic Workup: The intermediate magnesium alkoxide is protonated to yield the tertiary alcohol.

Keto-Enol Tautomerism and Equilibrium Studies

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. Tautomers are constitutional isomers that readily interconvert. youtube.com The keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons.

This compound has two sets of α-hydrogens, one on the carbon adjacent to the naphthyl group and the other on the methylene (B1212753) group of the hexanoate chain. This allows for the formation of two different enol tautomers. The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. Under most conditions, the keto form is significantly more stable and predominates at equilibrium.

The formation of the enolate anion under basic conditions is a key aspect of the reactivity of β-keto esters. nih.gov The α-protons are rendered more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The resulting enolate is a powerful nucleophile and can participate in a variety of subsequent reactions, such as alkylation and condensation.

Reactions at the Ester Functionality

The ethyl ester group in this compound can also undergo characteristic reactions, most notably hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(2-naphthyl)-6-oxohexanoic acid, under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgrsc.orgmasterorganicchemistry.com For example, reacting this compound with methanol under acidic conditions would lead to the formation of mthis compound.

The transesterification of β-keto esters is a well-established and useful transformation. rsc.orgrsc.orgnih.govucc.ie Various catalytic systems have been developed to facilitate this reaction under mild conditions. rsc.orgnih.gov

| Catalyst Type | Example | Conditions |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Reflux in excess of the new alcohol. masterorganicchemistry.com |

| Base Catalysts | Sodium alkoxide (e.g., NaOCH₃ in methanol) | Equilibrium reaction, driven by using the new alcohol as the solvent. masterorganicchemistry.com |

| Lewis Acid Catalysts | Boronic acids, Silica (B1680970) supported boric acid | Mild, environmentally friendly conditions. rsc.orgnih.govucc.ie |

Nucleophilic Substitution of the Ester Group

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the ester moiety to other functional groups such as carboxylic acids, amides, or other esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(2-naphthyl)-6-oxohexanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. researchgate.net It involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. researchgate.netorganic-chemistry.org The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields a carboxylate salt. libretexts.org The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate which then eliminates an ethoxide ion. organic-chemistry.org Because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, the reaction is driven to completion. youtube.com

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. As this compound is a γ-keto ester, it can undergo selective transesterification. Reactions selective for β-keto esters often proceed via an enol or acylketene intermediate. rsc.org A variety of catalysts, including protic acids, Lewis acids, and organic bases, can be employed under generally mild conditions. rsc.orgnih.govwikipedia.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 6-(2-naphthyl)-6-oxohexanamide. This reaction typically requires higher temperatures than hydrolysis.

Reaction with Grignard Reagents: The ester group reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol after an acidic workup. organic-chemistry.orgleah4sci.com The first equivalent adds to the carbonyl group, leading to the elimination of the ethoxide and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then adds to this newly formed ketone. organic-chemistry.orgmnstate.edu

Table 1: Representative Nucleophilic Substitution Reactions of the Ester Group (Note: Data is generalized for γ-keto esters as specific data for this compound is not readily available in the cited literature.)

| Reaction | Reagent(s) | Product | Typical Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 6-(2-Naphthyl)-6-oxohexanoic acid | Heat, excess water libretexts.org |

| Basic Hydrolysis | NaOH or KOH, H₂O | Sodium or Potassium 6-(2-naphthyl)-6-oxohexanoate | Heat youtube.com |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 6-(2-naphthyl)-6-oxohexanoate | Reflux in alcohol rsc.orgnih.gov |

| Reaction with Grignard | 2 eq. R'MgBr, then H₃O⁺ | Tertiary alcohol | Anhydrous ether organic-chemistry.orgleah4sci.com |

Reactivity of the Naphthyl Ring

The naphthyl ring is an aromatic system and thus undergoes electrophilic aromatic substitution. The presence of the deactivating acyl group significantly influences the position of substitution.

The carbonyl group of the 6-oxohexanoyl substituent is an electron-withdrawing group and therefore deactivates the naphthalene (B1677914) ring towards electrophilic attack. 140.122.64 In naphthalene, electrophilic substitution generally occurs preferentially at the α-position (C1) over the β-position (C2) because the carbocation intermediate for α-substitution is better stabilized by resonance, with more resonance structures that preserve one intact benzene (B151609) ring. organic-chemistry.orgmnstate.eduwordpress.comlibretexts.org

However, the substituent already present on the ring dictates the position of further substitution. The 2-acyl group directs incoming electrophiles primarily to the 5- and 8-positions (both are α-positions in the other ring) as these are the least deactivated positions. Substitution at C1, C3, and C4 is generally disfavored due to the deactivating effect of the carbonyl group. In some cases, particularly with bulky reagents or under conditions of thermodynamic control, substitution at the 6- or 7-position (β-positions) can occur. wordpress.com For example, the sulfonation of naphthalene can yield the 2-substituted product at higher temperatures, which represents the thermodynamically more stable product. wordpress.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylnaphthalenes (Note: This table is based on general principles of electrophilic substitution on substituted naphthalenes. wordpress.comlibretexts.orgstackexchange.com)

| Reaction | Reagent(s) | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 8-Nitro derivatives | Other isomers |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo and 8-Bromo derivatives | Other isomers |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid derivatives (kinetic control) | 6-Sulfonic acid and 7-Sulfonic acid derivatives (thermodynamic control) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 8-Acyl derivatives (in non-polar solvents) | 6-Acyl derivative (in polar solvents like nitrobenzene) |

Naphthyl-containing esters and ketones are known to undergo various photochemical reactions upon irradiation with UV light. These transformations often proceed through excited singlet or triplet states. researchgate.netcapes.gov.brresearchgate.net

Photo-Fries Rearrangement: A characteristic reaction of aryl esters is the Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com Upon UV irradiation, this compound, being a naphthyl keto-ester, could theoretically undergo a rearrangement. However, the classic Photo-Fries rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring. wikipedia.org Since the ester group is not directly attached to the naphthyl ring, a direct Photo-Fries rearrangement is unlikely. Instead, photochemical reactions are more likely to involve the ketone carbonyl or the naphthyl chromophore itself.

Norrish Type Reactions: The ketone carbonyl can undergo Norrish Type I or Type II reactions. sigmaaldrich.com

Norrish Type I: This involves cleavage of the bond between the carbonyl carbon and the naphthyl ring or the bond between the carbonyl carbon and the alkyl chain, leading to radical intermediates.

Norrish Type II: This involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position of the hexanoate chain. This would lead to a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an alkene and a smaller ketone.

Photocyclization: Intramolecular photocyclization reactions are also possible. The excited naphthyl ring could potentially interact with the side chain, leading to the formation of new ring systems. For example, some aromatic ketones can undergo photocyclization to yield cyclobutanol derivatives. libretexts.orgoxinst.com

Transient absorption spectroscopy is a key technique used to study these fast photochemical processes, allowing for the detection and characterization of short-lived intermediates like excited triplet states and radicals. researchgate.netresearchgate.netnih.gov

The structure of this compound serves as a scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds. The ketone and the adjacent methylene group are key reaction sites for these transformations.

Synthesis of Pyrazoles: The 1,3-dicarbonyl-like nature of the keto-ester allows for condensation reactions with hydrazine (B178648) derivatives to form pyrazoles. organic-chemistry.orgyoutube.comhilarispublisher.comyoutube.com The reaction of this compound with hydrazine hydrate (B1144303) would likely yield a substituted pyrazolone (B3327878) or pyrazole, a common synthetic strategy for this class of heterocycles. youtube.comyoutube.com

Synthesis of Quinolines: The Combes quinoline (B57606) synthesis or related cyclization reactions could be envisioned. This would typically involve the reaction of the β-dicarbonyl-like functionality (or a derivative thereof) with an aniline (B41778) or a related amino compound under acidic conditions to construct the quinoline ring system. researchgate.netnih.gov

Other Heterocycles: The versatile keto-ester functionality can be used to construct a variety of other heterocyclic systems, such as pyrimidines or isoxazoles, by reacting with appropriate binucleophiles like urea, thiourea, or hydroxylamine.

Table 3: Potential Derivatization Strategies for Heterocycle Synthesis (Note: These are potential synthetic pathways based on the reactivity of γ-keto esters.)

| Reagent | Heterocyclic Product | Reaction Type |

| Hydrazine (NH₂NH₂) | Pyrazole/Pyrazolone | Cyclocondensation organic-chemistry.orgyoutube.com |

| Substituted Anilines | Quinoline | Friedländer/Combes Synthesis nih.gov |

| Hydroxylamine (NH₂OH) | Isoxazole | Cyclocondensation |

| Urea/Thiourea | Pyrimidine/Thiopyrimidine | Cyclocondensation |

Mechanistic Pathways of Key Reactions

Nucleophilic Acyl Substitution (Ester Hydrolysis): The acid-catalyzed hydrolysis proceeds via a multistep mechanism involving:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol as the leaving group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid. organic-chemistry.orglibretexts.org

The base-catalyzed mechanism (saponification) involves:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the ethoxide ion.

An acid-base reaction where the liberated ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. organic-chemistry.orglibretexts.org

Electrophilic Aromatic Substitution (e.g., Nitration): The mechanism for the nitration of the naphthyl ring involves:

Generation of the nitronium ion (NO₂⁺) electrophile from nitric acid and sulfuric acid.

Attack of the π-electron system of the naphthalene ring on the nitronium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). For substitution at the 5- or 8-position, the positive charge can be delocalized while keeping one benzene ring fully aromatic, leading to greater stability compared to substitution at other positions. mnstate.eduwordpress.com

Loss of a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring. mnstate.edu

Photochemical Transformations (Norrish Type II): The mechanism for a potential Norrish Type II reaction would be:

Absorption of a photon promotes the carbonyl group to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). sigmaaldrich.com

The excited triplet carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain via a six-membered cyclic transition state.

This hydrogen abstraction results in the formation of a 1,4-biradical intermediate.

The biradical can then undergo one of two main pathways:

Cleavage (fragmentation): The bond between the α- and β-carbons breaks, yielding an enol and an alkene. The enol then tautomerizes to the corresponding ketone.

Cyclization: The radical on the γ-carbon attacks the radical on the original carbonyl carbon, forming a new carbon-carbon bond and resulting in a cyclobutanol derivative. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization of Ethyl 6 2 Naphthyl 6 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural map of ethyl 6-(2-naphthyl)-6-oxohexanoate can be assembled.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl ester, the aliphatic chain, and the 2-naphthyl group. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms, with the ketone and ester groups causing downfield shifts for adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthyl-H | 7.50 - 8.50 | Multiplet | 7H |

| -OCH₂CH₃ | 4.10 - 4.20 | Quartet (q) | 2H |

| -C(=O)CH₂- | 3.10 - 3.20 | Triplet (t) | 2H |

| -CH₂CO₂Et | 2.30 - 2.40 | Triplet (t) | 2H |

| -CH₂CH₂CH₂- | 1.70 - 1.90 | Multiplet | 4H |

| -OCH₂CH₃ | 1.20 - 1.30 | Triplet (t) | 3H |

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester are the most downfield signals, while the aliphatic carbons are found in the upfield region.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O | 199.0 - 201.0 |

| Ester C=O | 172.0 - 174.0 |

| Naphthyl C (quaternary) | 130.0 - 136.0 |

| Naphthyl CH | 124.0 - 130.0 |

| -OC H₂CH₃ | 60.0 - 61.0 |

| -C H₂C(=O)- (alpha to ketone) | 38.0 - 40.0 |

| -C H₂CO₂Et (alpha to ester) | 33.0 - 35.0 |

| -CH₂C H₂CH₂- (beta to ketone) | 24.0 - 26.0 |

| -CH₂CH₂C H₂- (gamma to ketone) | 23.0 - 25.0 |

| -OCH₂C H₃ | 13.5 - 14.5 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecular fragments. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbons. youtube.com For this compound, COSY would show correlations between the protons of the ethyl group (-OCH₂- and -CH₃), and along the aliphatic backbone, confirming the -CH₂-CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It allows for the definitive assignment of each aliphatic and aromatic CH group by linking the ¹H and ¹³C data tables. For instance, the proton quartet at ~4.15 ppm would correlate with the carbon signal at ~60.5 ppm.

A correlation between the protons on the carbon adjacent to the ketone (~3.15 ppm) and the ketone carbonyl carbon (~200.0 ppm).

Correlations from the aromatic protons of the naphthyl ring to the ketone carbonyl carbon, confirming the attachment of the naphthyl group.

A correlation between the ethyl ester's methylene (B1212753) protons (-OCH₂-) at ~4.15 ppm and the ester carbonyl carbon at ~173.0 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the exact mass serves as definitive proof of the molecular formula, C18H20O3.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₀O₃ | nih.govchemicalbook.com |

| Monoisotopic Mass | 284.14124450 Da | nih.gov |

This precise mass measurement distinguishes the compound from any other isomers or compounds with a similar nominal mass.

GC-MS is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. jmchemsci.comjapsonline.com In the analysis of this compound, the gas chromatography (GC) component would separate the pure compound from any starting materials, by-products, or residual solvents, thus assessing its purity. jmchemsci.com The mass spectrometry (MS) detector then provides a mass spectrum for the pure compound. The fragmentation pattern is a molecular fingerprint and can be predicted based on the structure:

Alpha-Cleavage: Cleavage of the bond adjacent to the ketone is expected, which could lead to a prominent fragment corresponding to the naphthoyl cation [C₁₀H₇CO]⁺.

McLafferty Rearrangement: A rearrangement involving the aliphatic chain and the ketone is possible.

Loss of Ethoxy Group: Fragmentation at the ester end could result in the loss of the ethoxy group (-OCH₂CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound would clearly show the presence of its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1680 - 1695 (Aryl Ketone) |

| Ester (C=O) | Stretch | 1730 - 1740 |

| C-H (Aromatic) | Stretch | 3050 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-O (Ester) | Stretch | 1150 - 1250 |

The presence of two distinct carbonyl peaks is a key diagnostic feature in the IR spectrum, confirming the existence of both the ketone and the ester functionalities within the molecule. researchgate.net

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for the purification and assessment of the purity of chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be principal techniques in its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase under high pressure. For a compound of the structural class of this compound, a reverse-phase HPLC method would be the most probable approach for analysis.

However, a detailed search of scientific literature and analytical databases did not yield specific, published HPLC methods for this compound. While general HPLC principles are well-established, the exact experimental conditions such as the specific column, mobile phase composition, flow rate, and detector wavelength for this particular compound are not publicly available in the reviewed resources.

Hypothetical HPLC Parameters:

Based on the analysis of similar aromatic ketones and esters, a hypothetical HPLC method could be proposed. This is a theoretical projection and would require experimental validation.

| Parameter | Hypothetical Value |

| Column | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient of Acetonitrile and Water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for monitoring reaction progress, identifying compounds, and determining their purity. It operates on the same principles of separation as column chromatography, but on a planar surface.

Similar to HPLC, specific TLC protocols for this compound are not documented in readily accessible scientific literature. The selection of the stationary and mobile phases would be critical for achieving good separation.

Hypothetical TLC Parameters:

For a molecule with the polarity and functional groups of this compound, the following TLC conditions might be a suitable starting point for method development.

| Parameter | Hypothetical Condition |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and staining with potassium permanganate (B83412) solution |

| Rf Value | Dependent on the exact mobile phase composition |

X-Ray Crystallography for Solid-State Structure (if applicable)

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate any published crystal structure for this compound. Therefore, no experimental data on its solid-state structure is currently available to the public. The successful application of this technique is contingent on the ability to grow single crystals of the compound of sufficient size and quality, which has not been reported.

Computational and Theoretical Studies of Ethyl 6 2 Naphthyl 6 Oxohexanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of ethyl 6-(2-naphthyl)-6-oxohexanoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are employed to determine the optimized molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

DFT is also used to calculate various electronic properties that describe the molecule's reactivity and stability. nih.gov The analysis of global reactivity descriptors, derived from the energies of the frontier molecular orbitals, helps in predicting how the molecule will interact with other chemical species. tandfonline.com

Hypothetical Data Table 1: Calculated Geometric and Electronic Properties from DFT

| Parameter | Value |

| Optimized Total Energy (Hartree) | -958.2345 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 8.12 |

| Electron Affinity (eV) | 1.25 |

| Hardness (η) (eV) | 3.435 |

| Electrophilicity Index (ω) (eV) | 2.78 |

This table presents hypothetical data calculated using DFT/B3LYP/6-31G(d) for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com

Hypothetical Data Table 2: Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.27 |

| HOMO-LUMO Gap (eV) | 5.58 |

This table contains representative FMO energies derived from DFT calculations to illustrate the concept.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanoate (B1226103) chain in this compound allows for multiple spatial arrangements, or conformations. ias.ac.in Understanding the preferred conformations is key to comprehending its interactions and reactivity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformers. ias.ac.in For this molecule, key rotations would be around the C-C bonds of the aliphatic chain and the bond connecting the carbonyl group to the naphthyl ring. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of the atoms at a specific temperature, MD can explore the conformational space, showing how the molecule flexes, vibrates, and transitions between different conformations. This provides a more realistic view of the molecule's structure in a solution or biological environment than static calculations alone.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the predicted spectrum would likely show characteristic absorptions due to the π-π* transitions of the naphthyl ring.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular bonds, such as the C=O stretches of the ketone and ester groups, and the aromatic C-H and C=C vibrations of the naphthyl group.

Hypothetical Data Table 3: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Value |

| UV-Vis λmax (nm) | 285 (π→π), 320 (n→π) |

| Key IR Frequencies (cm⁻¹) | 1735 (Ester C=O stretch), 1685 (Ketone C=O stretch), 3060 (Aromatic C-H stretch), 1595 (Aromatic C=C stretch) |

This table provides hypothetical spectroscopic data derived from TD-DFT and DFT calculations for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. As a β-keto ester, it can undergo a variety of reactions, such as enolate formation, alkylation, and condensation reactions. researchgate.netnih.gov

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which are critical for determining reaction rates and predicting product distributions. For instance, modeling the Claisen condensation or the alkylation of the α-carbon would involve locating the transition state for the rate-determining step. nih.gov These studies can clarify whether a reaction proceeds through a concerted or stepwise mechanism and explain the observed regioselectivity and stereoselectivity. organic-chemistry.org

Structure Activity Relationship Sar Studies of Ethyl 6 2 Naphthyl 6 Oxohexanoate and Analogues

Methodologies for SAR Elucidation

The investigation of SAR for ethyl 6-(2-naphthyl)-6-oxohexanoate and its analogues employs a variety of scientific methodologies to correlate chemical structure with biological activity. These methods range from the synthesis of related compounds to computational modeling, providing a comprehensive understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov QSAR models use physicochemical properties or theoretical molecular descriptors as predictors of activity. nih.gov These models are valuable for predicting the activity of new chemical compounds and for providing insights into the structural features that are important for biological function. nih.gov For aromatic compounds, QSAR analyses can be performed to link structural properties with biological activities. researchgate.net In the case of aryl-substituted compounds, 2D and 3D QSAR models have been generated to understand their binding affinity to biological targets. nih.gov

Impact of Naphthyl Moiety Substituents on Activity

Substituents on the naphthyl ring of this compound can significantly influence its biological activity. researchgate.net The electronic and steric properties of these substituents can alter the molecule's interaction with its biological target. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the aromatic system, which may affect binding affinity. researchgate.net Studies on related naphthoic acid derivatives have shown that substituents play a major role in influencing their reactivity and biological activity. researchgate.net Similarly, research on other aryl-containing compounds has demonstrated that electron-withdrawing groups in the aromatic moiety can be important for activity. nih.gov

Table 1: Illustrative Impact of Naphthyl Substituents on Hypothetical Biological Activity

| Substituent (R) | Position on Naphthyl Ring | Electronic Effect | Hypothetical Relative Activity |

| -H | - | Neutral | 1.0 |

| -OCH₃ | 6 | Electron-donating | 1.5 |

| -Cl | 6 | Electron-withdrawing | 0.8 |

| -NO₂ | 7 | Strongly Electron-withdrawing | 0.5 |

| -CH₃ | 4 | Electron-donating | 1.2 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential trends based on general SAR principles.

Influence of Hexanoate (B1226103) Chain Length and Functional Groups

The length and composition of the six-carbon chain in this compound are critical determinants of its biological activity. Altering the chain length can affect the molecule's flexibility, lipophilicity, and ability to adopt an optimal conformation for binding to its target. The influence of alkyl chain length on the properties of organic molecules is a well-documented phenomenon. rsc.orgnih.govrsc.org Modifications to the chain, such as the introduction of double bonds or additional functional groups, can also have a profound impact on activity. For example, the synthesis of 6-aryl-4-oxohex-5-enoic acids introduces a double bond into the chain, which was found to be a key feature for their anti-inflammatory activity. nih.govresearchgate.net

Table 2: Illustrative Influence of Chain Modification on Hypothetical Biological Activity

| Chain Modification | Description | Hypothetical Relative Activity |

| Hexanoate (original) | 6-carbon saturated chain | 1.0 |

| Pentanoate | 5-carbon saturated chain | 0.7 |

| Heptanoate | 7-carbon saturated chain | 0.9 |

| Hex-5-enoate | Double bond at position 5 | 2.5 |

| 4-Oxohexanoate | Ketone at position 4 | 1.8 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential trends based on general SAR principles.

Role of the Ester Group in Modulating Activity

The ethyl ester group in this compound plays a significant role in modulating its biological activity. Ester moieties are prevalent in biologically active substances and can act as hydrogen bond acceptors, influencing how a molecule interacts with its biological target. acs.org The ester group can also serve as a prodrug moiety, where it is hydrolyzed in vivo to release a more active carboxylic acid form. nih.gov The nature of the alcohol component of the ester (in this case, ethanol) can also affect the compound's pharmacokinetic properties. The conversion of ketones to esters is a strategy that can be used to modify the properties of a molecule. acs.org

Stereochemical Aspects of Activity

While specific stereochemical studies on this compound are not widely reported, the principles of stereochemistry are crucial in medicinal chemistry. If the biological target is a chiral entity, such as a protein or enzyme, it is likely that one enantiomer of a chiral drug will exhibit greater activity than the other. The carbon at the 6-position of the hexanoate chain is not a stereocenter in the parent compound. However, modifications to the chain or the naphthyl ring could introduce chirality. For instance, reduction of the ketone at the 6-position would create a chiral center. In such cases, the spatial arrangement of the substituents around the stereocenter would be expected to significantly influence the compound's interaction with its biological target.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a computational approach used to predict and analyze the binding of a ligand (a small molecule like this compound) to its macromolecular target, typically a protein or nucleic acid. This modeling provides insights into the binding affinity, orientation, and the key intermolecular interactions that stabilize the ligand-receptor complex.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of a putative receptor.

Research on other naphthyl-containing compounds has demonstrated the importance of the naphthalene (B1677914) moiety in establishing critical interactions with protein targets. For instance, studies on naphthyl derivatives as inhibitors of enzymes like SARS-CoV papain-like protease (PLpro) have highlighted the role of the naphthyl group in occupying hydrophobic pockets within the enzyme's active site nih.gov. It is plausible that the 2-naphthyl group of this compound would similarly engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in a target's binding site.

A hypothetical molecular docking study of this compound and its analogues against a model receptor might yield results as summarized in the interactive table below. The docking score, a measure of the predicted binding affinity, is often used to rank different compounds. Lower docking scores typically indicate a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results of this compound and Analogues

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | PHE-26, TYR-54, TRP-107 | π-π stacking, Hydrophobic |

| Analogue 1 (with methoxy group on naphthyl ring) | -8.9 | PHE-26, TYR-54, TRP-107, ASN-109 | π-π stacking, H-bond |

| Analogue 2 (with shorter alkyl chain) | -7.8 | PHE-26, TYR-54 | Hydrophobic |

The keto group and the ethyl ester moiety of this compound would be expected to form hydrogen bonds with polar residues or water molecules in the binding pocket, further stabilizing the complex. Modifications to the hexanoate chain or the ester group could influence the compound's flexibility and ability to adopt an optimal conformation for binding.

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active analogues of this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model could be generated. The key features would likely be:

An aromatic feature: Represented by the 2-naphthyl ring.

A hydrophobic feature: Corresponding to the alkyl chain.

A hydrogen bond acceptor: The carbonyl oxygen of the ketone.

Another hydrogen bond acceptor: The carbonyl oxygen of the ester group.

The spatial relationship between these features would be critical for biological activity. The table below illustrates a potential pharmacophore model derived from a hypothetical set of active analogues.

Table 2: Hypothetical Pharmacophore Features for this compound Analogues

| Pharmacophore Feature | Corresponding Chemical Group | Importance for Activity |

|---|---|---|

| Aromatic Ring | 2-Naphthyl group | Essential for anchoring in a hydrophobic pocket via π-π stacking. |

| Hydrophobic Group | Hexanoate alkyl chain | Contributes to binding affinity through hydrophobic interactions. |

| Hydrogen Bond Acceptor 1 | Ketone carbonyl | Forms key hydrogen bond with a donor residue in the active site. |

Applications in Advanced Chemical Research and Material Science

Building Block in Complex Organic Synthesis

The reactivity of the keto and ester functionalities allows Ethyl 6-(2-naphthyl)-6-oxohexanoate to serve as a versatile starting material or intermediate in the synthesis of more elaborate molecules. The naphthyl group itself is a key pharmacophore in many biologically active compounds.

The structural framework of this compound is analogous to components used in the synthesis of significant pharmaceutical agents. The 2-naphthyl group is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. Research into derivatives of naproxen has focused on creating prodrugs to enhance properties like dermal delivery. For instance, various aminoacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized and evaluated in vitro. These studies demonstrate that modifying the ester portion of a naphthyl-containing compound can significantly alter its solubility and lipophilicity, which are crucial parameters for drug delivery. The keto-ester structure of this compound provides the necessary reactive sites to be converted into such advanced pharmaceutical intermediates. These intermediates are designed to undergo specific metabolic transformations within the body, a critical aspect of modern drug design google.com.

The reactivity of the ketone group makes this compound a valuable precursor for a variety of specialty chemicals. For example, related naphthyl chalcones are used as starting materials to synthesize complex heterocyclic systems. In one such synthesis, a chalcone derived from 6-methoxy-2-naphthaldehyde reacts with ethyl acetoacetate (B1235776) to form ethyl-4-(aryl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylate. These cyclohexenone derivatives are important synthons for building even more complex structures like spiro compounds, benzisoxazoles, or carbazole derivatives. This highlights how the keto-alkyl-naphthyl structure can be cyclized to create highly functionalized, multi-ring systems that are of interest in various fields of chemical science.

Research in Materials Science and Engineering

The rigid and planar nature of the naphthalene (B1677914) ring system is a desirable feature in the design of new materials, particularly those with specific thermal or liquid crystalline properties.

The incorporation of rigid aromatic units like naphthalene is a key strategy in the development of liquid crystals. Studies on new polar naphthyl benzoate ester derivatives have shown that the presence of the naphthalene group is crucial for inducing mesomorphic (liquid crystal) phases. These compounds exhibit high thermal stability and a broad temperature range for their liquid crystal phase, which is essential for applications in display technologies and photonics researchgate.net. The structure of this compound, with its rigid naphthyl core and flexible ethyl hexanoate (B1226103) chain, contains the fundamental components (a rigid mesogen and a flexible tail) necessary for a molecule to exhibit liquid crystalline behavior. Therefore, it serves as a model compound or a direct precursor for the synthesis of new materials with tailored optical and electronic properties. The 1,8-dihydroxy naphthalene derivative has also been shown to be an effective building block in the self-assembly of supramolecular aggregates nih.gov.

The thermal stability of ester-based materials is a critical factor for their application, especially at high temperatures. Aromatic esters, including those containing a naphthyl group, are known to possess greater thermal stability compared to their aliphatic counterparts. Research on various aromatic esters has demonstrated that they can be stable up to high temperatures, with some degrading completely only by 350°C mdpi.com. Studies on nitrogen-rich heterocyclic esters also show thermal stability up to 250°C nih.gov. The stability is attributed to the rigid aromatic ring structure. Thermodynamic investigations into naphthyl esters, such as α- and β-naphthyl acetates and benzoates, provide fundamental data on their melting behavior, volume changes, and viscosity, which are essential parameters for designing materials for high-temperature applications niscpr.res.in. The degradation of aromatic compounds in biological or environmental contexts often involves microbial pathways that cleave the aromatic ring, a process that is highly dependent on the presence of oxygen asm.orgunesp.brscispace.commdpi.com.

Below is a table summarizing the thermal properties of various aromatic esters, illustrating the high temperatures at which these materials can operate.

| Compound Name | Onset Melting Temp (Tm) | Onset Degradation Temp (Tdegr onset) |

| Dibenzyl oxalate (DBO) | 99.4 °C | 200.0 °C |

| Dimethyl-2,6-naphthalene dicarboxylate (2,6-DMNDC) | 190.1 °C | 290.0 °C |

| Benzyl benzoate (BEB) | 20.9 °C | 150.0 °C |

| Dimethyl terephthalate (DiMeOHTe) | 141.0 °C | 160.0 °C |

| Phenyl benzoate (PHB) | 68.9 °C | 155.0 °C |

| This data is illustrative of the thermal properties of aromatic esters and is based on findings from studies on these specific compounds. mdpi.com |

Investigative Research in Biological Systems (In Vitro Studies)

In vitro studies are essential for understanding the biological activity, metabolism, and potential toxicity of chemical compounds in a controlled laboratory setting. Naphthyl-containing esters are frequently the subject of such investigations due to their prevalence in pharmaceuticals and other biologically active molecules. For example, novel naphthoquinone derivatives have been synthesized and evaluated in vitro for their anticancer properties, with some showing potent activity in breast cancer cell lines brieflands.com. Similarly, aminonaphthoquinones have been tested for their antibacterial and antifungal activities researchgate.net.

Research on naproxen prodrugs involved extensive in vitro testing to determine their hydrolysis rates in human serum and their permeation across human skin models. These studies are critical for establishing a compound's potential for dermal drug delivery. The findings showed that aminoacyloxyalkyl prodrugs of naproxen were rapidly converted to the active drug in human serum, a desirable characteristic for a prodrug.

The table below presents selected data from an in vitro study on naproxen prodrugs, highlighting the rapid enzymatic conversion in a biological medium.

| Prodrug Derivative | Half-life in 80% Human Serum (t1/2) |

| N-acetyl-glycinate ester | 11.2 min |

| N-acetyl-alaninate ester | 19.1 min |

| N,N-dimethyl-glycinate ester | 4.1 min |

| N,N-diethyl-glycinate ester | 5.3 min |

| This data showcases the rapid hydrolysis of ester prodrugs in a biological environment, a key aspect of their design. |

These examples underscore how the ester and naphthyl components of a molecule like this compound make it and its derivatives relevant subjects for in vitro biological research, particularly in the fields of drug metabolism and medicinal chemistry.

Exploration of Potential Biological Activities (e.g., antimicrobial, anticancer)

While direct biological studies on this compound are not extensively documented, the naphthalene nucleus is a common framework in many compounds exhibiting significant pharmacological effects. The exploration of its potential bioactivity is often guided by research on structurally related molecules.

Antimicrobial Activity: Naphthalene derivatives have been a focus of research for developing new antimicrobial agents. nih.govnih.gov For instance, studies on certain Schiff bases and azetidinones derived from 1-naphthol have shown moderate to low antibacterial activity and relatively weak antifungal activity. nih.gov Specifically, the compound N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide was identified as having the most potent antibacterial effect among the tested series, with MIC values ranging from 16–64 μg/ml. nih.gov Additionally, cyclohexenone derivatives incorporating a 6-methoxy-2-naphthyl group have been synthesized and studied for their antimicrobial properties. ccsenet.org This suggests that the combination of a naphthalene ring with other functional groups can lead to compounds with notable antimicrobial potential.

Anticancer Activity: The naphthalene scaffold is integral to numerous anticancer agents. nih.gov Research into related compounds indicates that naphthyl derivatives hold promise in oncology. For example, newly synthesized thiazole-naphthyl derivatives have demonstrated significant antitumor activity. nih.gov One such compound, 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), showed potent activity against HepG2 liver cancer cells with an IC50 value of 3.2 ± 0.1 μM. nih.gov This activity is attributed to the compound's ability to bind strongly with DNA. nih.gov Furthermore, 1,3,4-oxadiazole-naphthalene hybrids have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These related studies underscore the potential for naphthalene-containing compounds like this compound to be explored for anticancer applications.

| Compound Class | Specific Compound Example | Observed Biological Activity | Key Finding |

|---|---|---|---|

| Thiazole-Naphthyl Derivatives | 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | Anticancer | IC50 of 3.2 μM against HepG2 cells nih.gov |

| Azetidinone-Naphthyl Derivatives | N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide | Antibacterial | MIC values of 16–64 μg/ml against B. subtilis and E. coli nih.gov |

| 1,3,4-Oxadiazole-Naphthalene Hybrids | Derivatives of 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazole | Anticancer (VEGFR-2 Inhibition) | Low cytotoxicity against normal THLE-2 cells nih.gov |

Enzyme Inhibition Studies (e.g., cPLA2)

Currently, there is a lack of specific research investigating the inhibitory effect of this compound on cytosolic phospholipase A2 (cPLA2). cPLA2 is a critical enzyme in cellular signaling, responsible for releasing arachidonic acid from membrane phospholipids. nih.govnih.gov This process is a key step in the biosynthesis of eicosanoids, which are lipid mediators involved in inflammation. nih.govabcam.com Due to its role in inflammatory pathways, cPLA2 is a significant target in drug discovery for inflammatory diseases. nih.gov While the potential for this compound to act as a cPLA2 inhibitor remains unexplored, its chemical structure presents an opportunity for future investigation in this area.

Interaction with Molecular Targets (e.g., receptors)

The specific molecular targets of this compound have not been fully elucidated. However, molecular docking and binding studies on analogous compounds provide insight into how the naphthyl moiety can facilitate interactions with biological macromolecules.